Cas no 327-74-2 (4-amino-3-(trifluoromethyl)benzonitrile)

4-Amino-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound featuring both an amino and a nitrile functional group. Its trifluoromethyl substituent enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s structural features contribute to its utility in the development of bioactive molecules, particularly in the design of enzyme inhibitors and receptor modulators. Its high purity and stability under standard conditions ensure reliable performance in coupling reactions and other synthetic transformations. The nitrile group offers further derivatization potential, while the amino group facilitates functionalization via amidation or diazotization. This compound is well-suited for research and industrial applications requiring precise molecular modifications.
4-amino-3-(trifluoromethyl)benzonitrile structure
327-74-2 structure
Product Name:4-amino-3-(trifluoromethyl)benzonitrile
CAS No:327-74-2
MF:C8H5F3N2
MW:186.133911848068
MDL:MFCD00275473
CID:36863
PubChem ID:2779488
Update Time:2025-10-29

4-amino-3-(trifluoromethyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3-trifluoromethylbenzonitrile
    • 2-Amino-5-cyanobenzo trifluoride
    • 4-amino-3-(trifluoromethyl)benzonitrile
    • 4-Amino-3-(trifluoromethyl)benzonitrile 4-Amino-3-(trifluoromethyl)benzonitrile
    • 2-amino-5cyano-trifluorotoluene
    • 2-trifluoromethyl-4-cyanoaniline
    • 3-trifluoromethyl-4-aminobenzonitrile
    • 4-amino-3-(trifluoromethyl)benzenecarbonitrile
    • 4-Cyano-2-(trifluoromethyl)aniline
    • 4-cyano-trifluoromethylaniline
    • 2-Amino-5-cyanobenzotrifluoride
    • Benzonitrile, 4-amino-3-(trifluoromethyl)-; m-Tolunitrile, 4-amino-?,?,?-trifluoro- (6CI,8CI); 2-Amino-5-cyanobenzotrifluoride; 2-Trifluoromethyl-4-cyanoaniline; 3-Trifluoromethyl-4-aminobenzonitrile; 4-Cyano-2-trifluoromethylaniline
    • CS-W016921
    • PS-8478
    • A5852
    • DTXSID70381459
    • 4-amino-3-(trifluoromethyl)benzoni-trile
    • Z198766668
    • Benzonitrile, 4-amino-3-(trifluoromethyl)-
    • NCGC00336303-01
    • EN300-24523
    • 4-Amino-3-trifluoromethylbenzonitrile 2-Amino-5-cyanobenzotrifluoride
    • AB01129918-03
    • A2644
    • CL8205
    • 4-amino-3-trifluoromethyl-benzonitrile
    • AC-1090
    • AKOS001304324
    • SY018407
    • 327-74-2
    • FT-0631960
    • AM61479
    • SCHEMBL568905
    • MFCD00275473
    • BUTTPARK 87\01-75
    • 2-Amino-5-cyanobenzotrifluoride 99%
    • 2-Amino-5-cyanobenzotrifluoride99%
    • 3-TRILFUOROMETHYL-4-AMINOBENZONITRILE
    • Benzonitrile, 4-amino-3-(trifluoromethyl)-; m-Tolunitrile, 4-amino-a,a,a-trifluoro- (6CI,8CI); 2-Amino-5-cyanobenzotrifluoride; 2-Trifluoromethyl-4-cyanoaniline; 3-Trifluoromethyl-4-aminobenzonitrile; 4-Cyano-2-trifluoromethylaniline
    • DB-227238
    • DB-023896
    • 675-039-5
    • MDL: MFCD00275473
    • Inchi: 1S/C8H5F3N2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3H,13H2
    • InChI Key: MWLZJOBGDXBMBP-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C#N)C=CC=1N)(F)F
    • BRN: 2970379

Computed Properties

  • Exact Mass: 186.04000
  • Monoisotopic Mass: 186.04048265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 1.37±0.1 g/cm3(Predicted)
  • Melting Point: 61.0 to 68.0 deg-C
  • Boiling Point: 273.9 ℃ at 760 mmHg
  • Flash Point: 100℃/0.1mm
  • Solubility: Soluble in DMSO (a little) \ methanol (a little)
  • PSA: 49.81000
  • LogP: 2.74048
  • Solubility: Not available
  • pka: -1.41±0.10(Predicted)

4-amino-3-(trifluoromethyl)benzonitrile Security Information

4-amino-3-(trifluoromethyl)benzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Additional information on 4-amino-3-(trifluoromethyl)benzonitrile

Introduction to 4-amino-3-(trifluoromethyl)benzonitrile (CAS No. 327-74-2)

4-amino-3-(trifluoromethyl)benzonitrile, with the chemical formula C₈H₄F₃N₂, is a fluorinated aromatic amine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 327-74-2, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features, particularly the presence of a trifluoromethyl group and an amino substituent on a benzonitrile backbone, make it a valuable building block for developing novel therapeutic agents.

The significance of 4-amino-3-(trifluoromethyl)benzonitrile lies in its potential applications across multiple domains of chemical biology. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the amino group provides opportunities for further functionalization through reactions such as condensation, acylation, or coupling with other pharmacophores. These attributes have positioned this compound as a key intermediate in the synthesis of drugs targeting neurological disorders, inflammatory conditions, and infectious diseases.

Recent advancements in medicinal chemistry have highlighted the utility of 4-amino-3-(trifluoromethyl)benzonitrile in the development of small-molecule inhibitors. For instance, studies have demonstrated its role in generating lead compounds for kinase inhibitors, which are critical in treating cancers and autoimmune diseases. The trifluoromethyl moiety, in particular, has been shown to improve the pharmacokinetic properties of drug candidates by increasing lipophilicity and reducing susceptibility to enzymatic degradation.

In addition to its pharmaceutical applications, 4-amino-3-(trifluoromethyl)benzonitrile has been explored in agrochemical research. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and environmental stability. This has led to the investigation of this compound as a precursor in the synthesis of herbicides and fungicides that exhibit improved efficacy and reduced toxicity compared to traditional agents.

The synthesis of 4-amino-3-(trifluoromethyl)benzonitrile typically involves multi-step organic transformations, starting from commercially available aromatic precursors. One common synthetic route includes the trifluoromethylation of 3-bromobenzonitrile followed by nucleophilic substitution with ammonia or an amine derivative. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to introduce the trifluoromethyl group with high selectivity and yield.

From a computational chemistry perspective, the molecular properties of 4-amino-3-(trifluoromethyl)benzonitrile have been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These calculations have provided insights into its electronic structure, reactivity, and interactions with biological targets. Such computational studies are crucial for guiding experimental efforts and optimizing synthetic pathways.

The growing interest in fluorinated compounds has also spurred research into greener synthetic methods for 4-amino-3-(trifluoromethyl)benzonitrile. Catalytic processes that minimize waste and energy consumption are being developed to align with sustainable chemistry principles. For example, photochemical approaches have been investigated as alternative methods for introducing fluorine atoms without relying on hazardous reagents.

In conclusion, 4-amino-3-(trifluoromethyl)benzonitrile (CAS No. 327-74-2) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its structural features enable the development of novel bioactive molecules with enhanced properties such as metabolic stability and binding affinity. Ongoing research continues to uncover new synthetic strategies and applications for this valuable intermediate, reinforcing its importance in modern chemical biology.

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